3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15(10-21-5-6-24-17(21)23)20-4-1-2-12(9-20)8-14-18-16(19-25-14)13-3-7-26-11-13/h3,7,11-12H,1-2,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBKIALLMMJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer properties of compounds featuring the 1,2,4-oxadiazole structure. These compounds have demonstrated effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Studies indicate that derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins. For instance, a study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values as low as 0.19 µM against HCT-116 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety are recognized for their antimicrobial effects. They have shown efficacy against a range of bacterial and fungal strains by disrupting cell wall synthesis and interfering with metabolic pathways. The mechanism often involves:
- Inhibition of nucleic acid synthesis.
- Disruption of cellular metabolic processes.
This makes them promising candidates for developing new antimicrobial agents .
Neuroprotective Effects
The piperidine component within the compound may provide neuroprotective benefits by modulating neurotransmitter systems. Research into similar compounds suggests potential applications in treating neurological disorders through mechanisms that enhance synaptic function and reduce neuroinflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of related oxadiazole derivatives:
Mechanism of Action
The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural components can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating high-affinity binding to biological macromolecules. The oxazolidinone ring, for instance, is known to inhibit protein synthesis in certain bacteria, indicating its potential in antimicrobial applications.
Similar Compounds
Linezolid: : Shares the oxazolidinone core and is a well-known antibiotic.
Thiophene-containing Oxadiazoles: : These compounds exhibit similar electronic properties and biological activities.
Piperidine Derivatives: : Widely used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness: : The incorporation of all three functional moieties—oxazolidinone, piperidine, and oxadiazole-thiophene—in one molecule offers a unique set of chemical and biological properties not commonly found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets and diverse reactivity in synthetic applications.
Biological Activity
The compound 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one represents a novel addition to the class of oxazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure includes a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034371-10-1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve interference with biofilm formation and the inhibition of key metabolic pathways in bacteria.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated activity against multiple cancer cell lines, including breast, lung, and colon cancer cells. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
Oxazolidinones are also noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . This inhibition can lead to reduced production of pro-inflammatory mediators.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the compound exhibited superior activity compared to standard antibiotics such as ciprofloxacin . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of oxadiazole derivatives on human lung adenocarcinoma cells (A549). The results showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase . This study underscores the potential use of this compound in cancer therapy.
The biological activities of 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one can be attributed to:
- Inhibition of Enzymatic Activity : Targeting enzymes like COX and various kinases involved in cell signaling pathways.
- Interference with DNA/RNA Synthesis : Similar compounds disrupt nucleic acid synthesis, leading to cell death in pathogens and cancer cells.
- Modulation of Cell Signaling : Affecting pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core motifs (oxazolidinone, oxadiazole, piperidine) and biological targets. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Uniqueness: The compound’s combination of oxazolidinone and thiophene-oxadiazole-piperidine groups distinguishes it from clinical drugs like Linezolid (oxazolidinone-only) or Raltegravir (oxadiazole-piperazine). The thiophene substitution may enhance π-π stacking in target binding compared to phenyl analogs .
Stability Considerations : Piperidine-containing compounds often exhibit improved metabolic stability over morpholine or piperazine analogs (e.g., Linezolid vs. Raltegravir) due to reduced oxidative degradation.
Crystallographic Validation : Unlike commercial drugs, this compound’s structural confirmation would rely heavily on SHELX-based refinement to resolve steric clashes in the oxadiazole-piperidine junction .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
Formation of the oxadiazole ring : React thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .
Piperidine functionalization : Introduce the piperidinylmethyl group via alkylation or reductive amination using bromoacetophenone derivatives under reflux in anhydrous ethanol .
Oxazolidinone coupling : Use carbamate-forming agents (e.g., phosgene derivatives) to cyclize the intermediate into the oxazolidin-2-one moiety .
Key steps require refluxing with sodium in ethanol (1–5 hours) and purification via recrystallization (methanol/ethanol) .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) validate key functional groups .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield in the synthesis of piperidinylmethyl-oxadiazole intermediates?
Methodological Answer:
- Solvent Selection : Use anhydrous ethanol over methanol to reduce side reactions (e.g., ester hydrolysis) .
- Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity .
- Reaction Time : Extend reflux duration to 5 hours for complete conversion (monitor via TLC) .
- Purification : Optimize recrystallization by gradient cooling (e.g., ethanol to hexane) to isolate high-purity crystals .
Q. Q4. How do contradictory spectral data (e.g., NMR shifts) arise in structurally similar derivatives, and how can they be resolved?
Methodological Answer:
- Source of Contradictions :
- Resolution Strategies :
Q. Q5. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes for antimicrobial studies) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict pharmacokinetics .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Data Analysis & Mechanistic Studies
Q. Q6. How can reaction intermediates be characterized to validate mechanistic pathways?
Methodological Answer:
- LC-MS Monitoring : Track intermediates in real-time (e.g., m/z peaks for protonated adducts) .
- Isolation of Byproducts : Use preparative HPLC to isolate side products (e.g., dimeric species) and analyze via HRMS .
- Kinetic Studies : Perform pseudo-first-order rate analysis under varying temperatures to identify rate-determining steps .
Q. Q7. What strategies mitigate regioselectivity challenges during oxadiazole ring formation?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the thiophene ring to guide cyclization .
- Microwave Synthesis : Use microwave irradiation (150°C, 20 min) to accelerate reactions and reduce side pathways .
Biological Evaluation
Q. Q8. What in vitro assays are recommended for preliminary antimicrobial testing of this compound?
Methodological Answer:
- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Assess bactericidal activity at 2× MIC over 24 hours .
- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .
Advanced Characterization
Q. Q9. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (ether into DCM solution) to obtain single crystals .
- Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution structures .
- Conformational Analysis : Compare torsion angles (e.g., oxazolidinone vs. piperidine planes) with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
